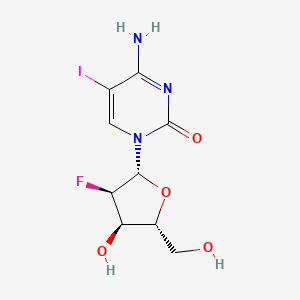

2'-Deoxy-2'-fluoro-5-iodocytidine

Overview

Description

2’-Deoxy-2’-fluoro-5-iodocytidine is a potent anti-hepatitis C virus (HCV) agent .

Synthesis Analysis

The synthesis of 2’-Deoxy-2’-fluoro-5-iodocytidine involves several steps. The process begins with the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-d-arabinofuranoside, followed by reaction with silylated 5-fluorouracil and further modifications of the sugar moiety . The use of trimethysilyl triflate or trimethylsilyl perchlorate as a catalyst during the coupling of pyrimidine bases with a carbohydrate ring is known to achieve the highest yields of the biologically active β-isomers .Molecular Structure Analysis

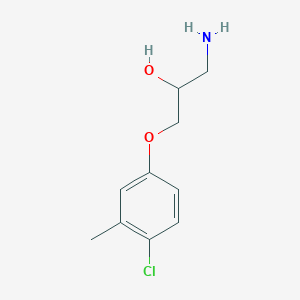

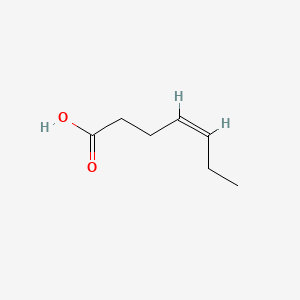

The molecular formula of 2’-Deoxy-2’-fluoro-5-iodocytidine is C9H11FIN3O4 and its molecular weight is 371.1 g/mol.Physical And Chemical Properties Analysis

2’-Deoxy-2’-fluoro-5-iodocytidine is a yellow solid with a purity of ≥95%. It has a boiling point of 524.6±60.0°C at 760 mmHg and a density of 2.4±0.1 g/cm3 .Scientific Research Applications

Medical Imaging and Diagnostics

One potential application of 2’-Deoxy-2’-fluoro-5-iodocytidine could be in medical imaging, particularly in Positron Emission Tomography (PET) scans. Analogous compounds, such as 2-deoxy-2-(fluoro-18F)-D-glucose, are used as radiotracers to trace glucose uptake in tumor imaging, as well as evaluating glucose metabolism in the heart and brain .

Antiviral Therapeutics

Compounds similar to 2’-Deoxy-2’-fluoro-5-iodocytidine have shown antiviral activity against Herpes Simplex Virus (HSV). For instance, 5-substituted 2′-fluoro-2′-deoxy-arabinofuranosyluracil nucleosides are phosphorylated by HSV-thymidine kinase, which grants them antiviral properties .

Hepatitis B Treatment

The triphosphate form of related compounds like l-FMAU (an analogue of thymidine) has been found to inhibit Hepatitis B virus (HBV) deoxyribonucleic acid synthesis, suggesting that 2’-Deoxy-2’-fluoro-5-iodocytidine could potentially be used in the treatment of HBV .

Plant Biology Research

In plant biology, analogues such as 2-Deoxy-2-fluoro-D-glucose have been used to trace photoassimilates, indicating that 2’-Deoxy-2’-fluoro-5-iodocytidine might be useful in studying plant metabolism and translocation of sugars .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 2’-Deoxy-2’-fluoro-5-iodocytidine is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp) . This enzyme plays a crucial role in the replication of the HCV RNA genome .

Mode of Action

2’-Deoxy-2’-fluoro-5-iodocytidine acts as a competitive inhibitor of the HCV RdRp . It is metabolized into its 5’-triphosphate form, which competes with the natural nucleotide substrates of the RdRp . This results in the termination of the RNA chain elongation, thereby inhibiting the replication of the HCV RNA genome .

Biochemical Pathways

The metabolism of 2’-Deoxy-2’-fluoro-5-iodocytidine involves a second metabolic pathway leading to the formation of the 5’-triphosphate of the uridine congener . This process requires the deamination of the monophosphate form of the compound, followed by phosphorylation to the corresponding di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively .

Pharmacokinetics

It’s worth noting that the intracellular retention of similar compounds can be markedly longer than that of other antiviral drugs

Result of Action

The result of the action of 2’-Deoxy-2’-fluoro-5-iodocytidine is the potent and long-lasting inhibition of HCV RNA replication . By acting as a nonobligate chain terminator, it effectively prevents the replication of the HCV RNA genome .

Action Environment

Factors such as the intracellular environment and the presence of specific enzymes (eg, UMP-CMP kinase and nucleoside diphosphate kinase) are likely to play a role in its metabolism and action .

properties

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMSJJHKKXRFGV-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FIN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415000 | |

| Record name | AG-H-25014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-2'-fluoro-5-iodocytidine | |

CAS RN |

80791-93-1 | |

| Record name | AG-H-25014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)